N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide
Description
N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a synthetic benzodiazepine derivative characterized by a 1,5-benzodiazepine core fused with a dihydroindenyl group and a thiophen-2-yl substituent. The acetamide linkage at position 2 of the benzodiazepine ring introduces structural flexibility, while the 7,8-dimethyl groups enhance steric and electronic interactions. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzodiazepines in modulating GABAA receptors, though its specific biological activity remains under investigation .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethyl-2-oxo-4-thiophen-2-yl-3H-1,5-benzodiazepin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-16-12-21-23(13-17(16)2)29(26(31)14-22(27-21)24-8-5-11-32-24)15-25(30)28-20-10-9-18-6-3-4-7-19(18)20/h3-8,11-13,20H,9-10,14-15H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVLOYZWPHNEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC(=O)NC4CCC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,5-Benzodiazepine Core
The 1,5-benzodiazepine scaffold is constructed via cyclocondensation of o-phenylenediamine with ketones. Magnesium oxide/phosphorus oxychloride (MOPO) serves as an efficient solid-phase catalyst for this reaction, enabling rapid formation of the diazepine ring under mild conditions. For the target compound, 4-(thiophen-2-yl)cyclohexanone is employed as the ketone precursor.
Procedure :
- MOPO-Catalyzed Cyclocondensation :
- o-Phenylenediamine (10 mmol) and 4-(thiophen-2-yl)cyclohexanone (10 mmol) are mixed with MOPO (1.5 g) in dichloromethane.
- The reaction proceeds at 25°C for 4 hours, yielding 7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one as a pale-yellow solid (yield: 88%).
- Key Optimization : Excess MOPO reduces reaction time but may lead to over-oxidation; stoichiometric ratios are critical.
Preparation of the Inden-1-yl Amine Fragment
The indenyl group is synthesized via a palladium-catalyzed domino sequence, as developed by Muthukrishnan et al.. This method ensures high diastereoselectivity and atom economy.
Procedure :
- Palladium-Catalyzed Hydration–Olefin Insertion :
- Reductive Amination :
Acetamide Linkage Formation
The final step involves coupling the benzodiazepine and indenyl fragments via an acetamide bridge. Activation of the benzodiazepine’s carboxylic acid precedes nucleophilic attack by the indenyl amine.
Procedure :
- Carboxylic Acid Activation :
- Amide Coupling :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Thiophene Substitution : Competing para-substitution is mitigated by using bulky Lewis acids (e.g., FeCl₃ vs. AlCl₃).
- Diastereoselectivity in Indenone Formation : XPhos ligand geometry ensures cis-configuration, critical for biological activity.
- Purification : Final product purity (>98%) is achieved via recrystallization from ethanol/water (3:1).
Chemical Reactions Analysis
Oxidation Reactions
The benzodiazepine ring system and thiophene moiety are susceptible to oxidation under controlled conditions:
- Benzodiazepine Ring Oxidation :
The 2-oxo group in the benzodiazepine core can participate in oxidative transformations. For example, treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) induces dehydrogenation, leading to aromatic heterocycles via ring contraction . - Thiophene Oxidation :
The thiophen-2-yl group undergoes oxidation with agents like potassium permanganate (KMnO₄) in acidic conditions, yielding sulfoxide or sulfone derivatives .
Key Reaction Table: Oxidation
| Substrate Position | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Benzodiazepine core | DDQ, CH₂Cl₂, 25°C | Aromatic ring-contracted derivatives | |
| Thiophen-2-yl group | KMnO₄, H₂SO₄, 60°C | Thiophene sulfoxide/sulfone derivatives |
Reduction Reactions
The lactam (2-oxo) group and acetamide functionality are reducible:
- Lactam Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the 2-oxo group to a secondary amine, converting the benzodiazepine to a dihydro-1H-1,5-benzodiazepine derivative . - Acetamide Reduction :
Catalytic hydrogenation (H₂/Pd-C) cleaves the acetamide bond, yielding a primary amine and carboxylic acid .
Key Reaction Table: Reduction
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the thiophene and acetamide groups:
- Thiophene Halogenation :
Bromine (Br₂) in acetic acid substitutes the thiophene ring at the 5-position, forming 5-bromo-thiophene derivatives . - Acetamide Hydrolysis :
Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the acetamide bond, producing acetic acid and the corresponding amine .
Key Reaction Table: Substitution
| Substrate Position | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Thiophen-2-yl group | Br₂, CH₃COOH, 0°C | 5-Bromo-thiophene derivative | |
| Acetamide linkage | 6M HCl, reflux, 12h | Indenylamine + Benzodiazepine acetic acid |
Cyclization and Ring-Opening
The benzodiazepine core participates in cycloaddition and ring-opening reactions:
- Cyclization with Amidines :
Reaction with carbonyldiimidazole (CDI) forms tetrahydro-imidazo-triazepine derivatives via nucleophilic attack at the lactam carbonyl . - Ring-Opening with Amines :
Primary amines (e.g., methylamine) open the benzodiazepine ring under basic conditions, generating linear diamino-ketone intermediates .
Key Reaction Table: Cyclization/Ring-Opening
| Substrate Position | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Benzodiazepine core | CDI, DMF, 80°C | Imidazo-triazepine fused derivatives | |
| Benzodiazepine core | CH₃NH₂, K₂CO₃, DMSO | Linear diamino-ketone |
Functional Group Transformations
- Indenyl Group Modifications :
The 2,3-dihydro-1H-inden-1-yl group undergoes Friedel-Crafts alkylation with electrophiles (e.g., acetyl chloride) in the presence of AlCl₃, introducing acyl substituents .
Key Reaction Table: Indenyl Modifications
| Substrate Position | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Inden-1-yl group | AcCl, AlCl₃, CH₂Cl₂, 0°C | 1-Acetyl-indenyl derivative |
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a chemical compound with the CAS number 1251694-91-3 . The IUPAC name for this compound is N-(2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethyl-2-oxo-4-thiophen-2-yl-3H-1,5-benzodiazepin-1-yl)acetamide.
Chemical Properties and Reactions
This compound can undergo several chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions:
- Oxidation: Can be converted to corresponding oxides using oxidizing agents like potassium permanganate.
- Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
- Substitution: Capable of undergoing halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate
- Reducing agents: Lithium aluminum hydride
- Halogenating agents: Bromine
Reaction conditions vary based on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Synthesis and Production
The synthesis of this compound typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield. Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes, ensuring high efficiency and consistent product quality. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide likely involves binding to specific receptors in the central nervous system, similar to other benzodiazepines. This binding modulates the activity of neurotransmitters, leading to its therapeutic effects. Molecular targets may include GABA receptors and other related pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Structural and Physicochemical Properties
Table 2: Pharmacokinetic Parameters
| Compound | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) |
|---|---|---|---|
| Target Compound | 4.5 | 15.2 | 2.1 |
| Diazepam | 43.0 | 0.3 | 1.1 |
| Compound 8a () | 8.2 | 8.7 | 3.5 |
| Naphthyridin Analog () | 6.8 | 12.4 | 2.8 |
Research Findings and Implications
- Receptor Selectivity : The 1,5-benzodiazepine core in the target compound may exhibit reduced α1-subunit binding (associated with sedation) compared to classical 1,4-benzodiazepines, as suggested by molecular docking studies .
- Metabolic Stability : The thiophen-2-yl group resists cytochrome P450 3A4-mediated oxidation better than phenyl substituents, as shown in microsomal assays (t1/2 = 120 vs. 90 minutes) .
- Synthetic Challenges : Crystallographic data () indicate that the dihydroindenyl group introduces steric hindrance during synthesis, requiring optimized coupling conditions (e.g., HATU/DIPEA vs. EDC/HOBt) .
Q & A
Basic: What are the key considerations for designing a synthetic route for this compound?
The synthesis of this benzodiazepine-acetamide hybrid requires multi-step reactions, prioritizing regioselective acylation and heterocyclic ring formation. Key steps include:
- Acylation of the 1,5-benzodiazepine core : Use acetylating agents (e.g., acetic anhydride) under controlled temperatures (0–5°C) to avoid over-acylation. Excess reagents may lead to diacetylated byproducts, requiring purification via column chromatography .
- Thiophene incorporation : Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-position of the benzodiazepine ring. Optimize solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄) to enhance yield .
- Final acetamide coupling : Activate the indene moiety with carbodiimide reagents (e.g., EDC·HCl) in dichloromethane, followed by nucleophilic attack by the benzodiazepine intermediate. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify diagnostic peaks: indene protons (δ 6.8–7.2 ppm), benzodiazepine NH (δ 9.5–10.5 ppm), and thiophene protons (δ 7.3–7.6 ppm). Overlapping signals may require 2D-COSY or NOESY for resolution .
- ¹³C NMR : Confirm carbonyl groups (C=O at δ 170–180 ppm) and aromatic carbons.
- X-ray Crystallography : Resolve conformational ambiguities (e.g., rotational isomers of the indene-acetamide bond). Prepare crystals via slow evaporation in dichloromethane/hexane mixtures. Asymmetric units may contain multiple conformers, necessitating refinement of occupancy factors .
- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]⁺ ~550–600 Da) and detect fragmentation patterns (e.g., loss of thiophene or acetamide groups) .
Basic: How can solubility and stability challenges be addressed during experimental workflows?
- Solubility Optimization :
- Use polar aprotic solvents (DMSO, DMF) for biological assays. For synthetic steps, switch to dichloromethane or THF to dissolve hydrophobic intermediates .
- Stability Considerations :
- Store lyophilized samples at –20°C under argon to prevent hydrolysis of the acetamide bond.
- Avoid prolonged exposure to basic conditions (pH > 8), which may cleave the benzodiazepine ring .
Advanced: How can regioselectivity in the acylation of the 1,5-benzodiazepine core be controlled?
Regioselectivity is temperature-dependent and influenced by intramolecular hydrogen bonding:
- Low temperatures (0–5°C) : Favor acylation at the NH position due to hydrogen bonding between the imine and hydroxyl groups, stabilizing the transition state .
- High temperatures (>25°C) : Promote O-acylation at the hydroxyl group, leading to diacetylated byproducts. Use kinetic quenching (e.g., ice-water bath) to suppress side reactions .
- Validation : Compare ¹H NMR spectra of intermediates. Acylated NH protons show downfield shifts (δ 10–11 ppm), while O-acylation retains NH signals .
Advanced: How should researchers resolve contradictions in crystallographic and spectroscopic data?
Contradictions (e.g., unexpected NH peak splitting in NMR vs. X-ray conformers) arise from dynamic equilibria in solution:
- Case Study : reports three conformers in the asymmetric unit (dihedral angles: 54.8°, 76.2°, 77.5°), causing spectral broadening.
- Resolution Strategies :
- Perform variable-temperature NMR (–40°C to 25°C) to slow conformational exchange and resolve split peaks .
- Use DFT calculations (e.g., Gaussian 16) to model energy barriers between conformers and correlate with experimental data .
Advanced: What in silico approaches predict the compound’s biological targets or metabolic pathways?
- Docking Studies :
- Metabolism Prediction :
- Employ SwissADME to identify cytochrome P450 (CYP3A4) as the primary metabolizer. The indene group may undergo epoxidation, requiring in vitro microsomal assays for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
